Cyclooctyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclooctyl ring, a methoxy-propoxyphenyl group, and a tetrahydropyrimidinecarboxylate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a cyclooctyl derivative with a substituted phenyl compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. Refluxing the reaction mixture for several hours is a common practice to ensure complete conversion of reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Cyclooctyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclooctyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide: Shares the methoxy-propoxyphenyl group but differs in the core structure.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Contains a similar phenyl group but has different functional groups attached
Uniqueness
Cyclooctyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a cyclooctyl ring and a tetrahydropyrimidinecarboxylate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H34N2O5 |
---|---|
Molecular Weight |
430.5g/mol |
IUPAC Name |
cyclooctyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H34N2O5/c1-4-14-30-19-13-12-17(15-20(19)29-3)22-21(16(2)25-24(28)26-22)23(27)31-18-10-8-6-5-7-9-11-18/h12-13,15,18,22H,4-11,14H2,1-3H3,(H2,25,26,28) |
InChI Key |
YIJPKUFCQCDLMX-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCCCCC3)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.